molecular formula C9H11F2NO2 B2962975 [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine CAS No. 926251-50-5

[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine

Cat. No. B2962975
CAS RN: 926251-50-5
M. Wt: 203.189
InChI Key: DOSLRTFWKQNLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine” is a chemical compound with the CAS Number: 244022-71-7 . It has a molecular weight of 173.16 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine” is 1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine” is a liquid . It has a molecular weight of 173.16 . The InChI code is 1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 .

Scientific Research Applications

Chromatographic and Mass Spectral Studies

A study on methoxy methyl methamphetamines, which share a structural similarity with [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine, focused on their chromatographic and mass spectral characteristics. The research highlighted the use of perfluoroacyl derivatization to differentiate these compounds from others, such as 3,4-MDMA, demonstrating an application in forensic science and analytical chemistry for substance identification (Awad, Deruiter, & Clark, 2007).

Antioxidant Properties

Another research area involves the synthesis and evaluation of antioxidant properties of derivatives from similar compounds. For instance, derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, synthesized through bromination and demethylation, displayed significant antioxidant power, suggesting potential biomedical applications in developing antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Pharmacological Interactions

The pharmacological interactions between MDMA and paroxetine were studied, providing insight into how structural analogs might interact with pharmaceuticals. This could be relevant for understanding the interaction potential of [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine with other drugs, contributing to safer therapeutic use and drug development (Farré et al., 2007).

Hydrogen Bond Studies

Investigations into the thermochemical and quantum-chemical properties of methoxyphenols and dimethoxybenzenes, examining inter- and intramolecular hydrogen bonds, offer insights into how [3-(Difluoromethoxy)-4-methoxyphenyl]methanamine might form hydrogen bonds. This is crucial for understanding its physical, chemical, and biological properties (Varfolomeev et al., 2010).

Photocytotoxicity in Red Light

The synthesis and examination of iron(III) complexes for their photocytotoxic properties under red light, utilizing similar aromatic methanamine compounds, demonstrate potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[3-(difluoromethoxy)-4-methoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-4,9H,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSLRTFWKQNLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Difluoromethoxy)-4-methoxyphenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.